Ethyl 2-amino-8-chloroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-8-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse biological and pharmacological properties.
Preparation Methods
The synthesis of ethyl 2-amino-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .
Chemical Reactions Analysis
Ethyl 2-amino-8-chloroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common reagents used in these reactions include phosphorus oxychloride (POCl3), triethylamine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-8-chloroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication . In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites .
Comparison with Similar Compounds
Ethyl 2-amino-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that also targets the heme detoxification pathway in Plasmodium parasites.
Quinoline-3-carboxylates: These compounds share a similar core structure and exhibit various biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-amino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
GYAINSMKPXTRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)N |
Origin of Product |
United States |
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